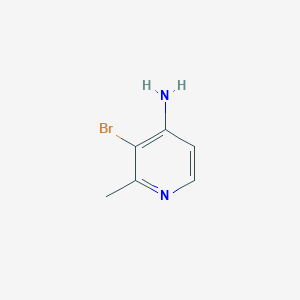

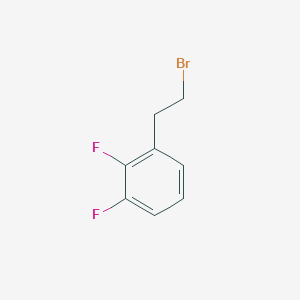

![molecular formula C8H9BrN2 B1340145 8-溴-1,2,3,4-四氢-[1,6]萘啶 CAS No. 362606-16-4](/img/structure/B1340145.png)

8-溴-1,2,3,4-四氢-[1,6]萘啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

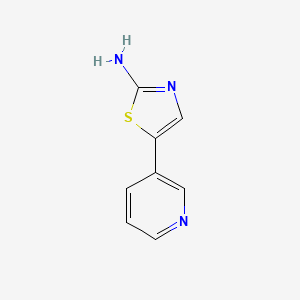

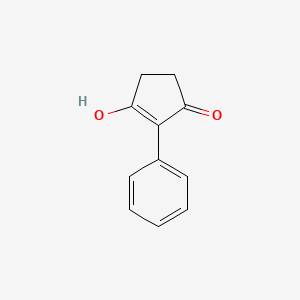

The compound 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine is a derivative of the naphthyridine family, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. The naphthyridine core structure is a bicyclic system containing two nitrogen atoms at non-adjacent positions, which can be further modified to enhance or modify its biological properties .

Synthesis Analysis

The synthesis of tetrahydro-[1,6]naphthyridine derivatives involves several key steps, starting from readily available precursors such as 3-bromo-picolines. A notable strategy includes the reduction of an imine formed by the intramolecular reaction of acyl and amine groups. The amine group can be introduced through a sequence involving deprotonation, reaction with dimethylcarbonate, reduction to alcohol, and a Mitsunobu reaction with phthalamide. The acyl group can be introduced at the bromine position via Stille cross-coupling followed by hydrolysis, allowing for the multigram preparation of these compounds .

Additionally, methyl homologs of tetrahydro-1,6-naphthyridine have been synthesized through chemical modification of pyridine derivatives and condensation reactions involving 1-benzyl-4-piperidinone with 3-amino-enones, followed by debenzylation .

Molecular Structure Analysis

The molecular structure of 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine and its derivatives is characterized by the presence of a bromine atom and various substituents that can influence the compound's reactivity and interaction with biological targets. For instance, the title compound in one study features a bromohydroxyphenyl-substituent and a 2-hydroxyethyl substituent, which form intramolecular hydrogen bonds, contributing to the stability of the molecule .

Chemical Reactions Analysis

The reactivity of bromo-naphthyridines with potassium amide in liquid ammonia has been studied, revealing the formation of didehydro-naphthyridine and amino compounds through substitution processes. The reaction pathways and the formation of σ-adducts at specific carbon positions have been elucidated using 1H-NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine derivatives are influenced by their molecular structure. The presence of bromine and other substituents affects the compound's boiling point, melting point, solubility, and stability. The intramolecular hydrogen bonding and halogen bonding observed in the crystal structure of some derivatives can affect the compound's solid-state properties and its interactions in biological systems .

Furthermore, the antimicrobial properties of related compounds, such as 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphth[1,2e][1,3]oxazines, have been explored, with some derivatives exhibiting promising antibacterial and antifungal activity. These studies highlight the potential of bromo-naphthyridine derivatives in the development of new therapeutic agents .

科学研究应用

Anticancer Properties of Functionalized 1,6-Naphthyridines

- Scientific Field : Medicinal Chemistry .

- Summary of Application : 1,6-Naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

- Methods of Application : The study focuses on recent synthetic developments and a thorough study of the anticancer activity of 1,6-naphthyridines on different cancer cell lines .

- Results or Outcomes : The anticancer activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines

- Scientific Field : Organic Chemistry .

- Summary of Application : 1,5-Naphthyridines present significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .

- Methods of Application : The review covers the synthesis and reactivity of 1,5-naphthyridine derivatives, including their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

- Results or Outcomes : The review examines some properties and applications of these heterocycles studied during this period .

Synthesis of 4,8-Substituted 1,5-Naphthyridines

- Scientific Field : Organic Chemistry .

- Summary of Application : 4,8-substituted 1,5-naphthyridines have been synthesized from 4,8-dibromo-1,5-naphthyridine and a wide range of boronic acids .

- Methods of Application : The synthesis involves a double arylation of 1,5-naphthyridines by cross-coupling reactions .

- Results or Outcomes : The reaction resulted in 4,8-substituted 1,5-naphthyridines in yields of 41.4–75.8% .

Biological Activity of Naphthyridines

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Naphthyridines, including 1,6-naphthyridines, have a wide spectrum of biological applications .

- Methods of Application : The study involves the synthesis of naphthyridines and testing their biological activity .

- Results or Outcomes : Naphthyridines have shown a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Double Arylation of 1,5-Naphthyridines

- Scientific Field : Organic Chemistry .

- Summary of Application : The double arylation of 1,5-naphthyridines has been achieved through cross-coupling reactions .

- Methods of Application : The reaction involves 4,8-dibromo-1,5-naphthyridine and a wide range of boronic acids in the presence of a palladium acetate catalyst .

- Results or Outcomes : The reaction resulted in 4,8-substituted 1,5-naphthyridines in yields of 41.4–75.8% .

Biological Activity of Naphthyridines

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Naphthyridines, including 1,6-naphthyridines, have a wide spectrum of biological applications .

- Methods of Application : The study involves the synthesis of naphthyridines and testing their biological activity .

- Results or Outcomes : Naphthyridines have shown a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

安全和危害

The safety information for 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine includes a warning signal word . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

未来方向

The future directions for the study of 1,6-naphthyridines, including 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine, involve further exploration of their synthesis and biological applications . There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines due to their importance in the synthetic and medicinal chemistry fields .

属性

IUPAC Name |

8-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUKJNJWYCYMTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=CC(=C2NC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475914 |

Source

|

| Record name | 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine | |

CAS RN |

362606-16-4 |

Source

|

| Record name | 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

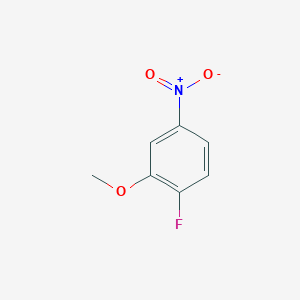

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)